molecular formula C2H6<br>C2H6<br>CH3CH3 B1203200 Ethyl radical CAS No. 2025-56-1

Ethyl radical

Cat. No. B1203200
CAS RN: 2025-56-1
M. Wt: 30.07 g/mol
InChI Key: OTMSDBZUPAUEDD-UHFFFAOYSA-N
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Description

Ethane appears as a colorless odorless gas. It is easily ignited. The vapors are heavier than air. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the liquid may cause frostbite.
Ethane, refrigerated liquid appears as a colorless odorless very cold liquid. Boils at -88.6 °C. Easily ignited and a flame can flash back to the source of a leak very easily. Vapors are heavier than air. Vapors can asphyxiate by the displacement of air from enclosed spaces. Direct contact can cause frostbite. Contact of very cold liquid with water may result in vigorous or violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Pressures may build to dangerous levels if liquid gas contacts water in a closed container. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used in manufacturing other chemicals.
Ethane is an alkane comprising of two carbon atoms. It has a role as a refrigerant and a plant metabolite. It is a gas molecular entity and an alkane.
Ethane is a natural product found in Humulus lupulus, Aster scaber, and other organisms with data available.
A two carbon alkane with the formula H3C-CH3.

Scientific Research Applications

Anharmonic Effects on Ethyl Radical

  • The structural and vibrational properties of the this compound have been studied using path integral Monte Carlo simulations, revealing significant anharmonic and tunneling effects in the zero-point vibrational structure. This research provides insights into the quantum nature of nuclei in the this compound (López-Ciudad et al., 2003).

UV Photoionization Study

  • A UV photoionization study of the this compound in low-pressure flames used tunable vacuum ultraviolet photoionization mass spectrometry. This study is crucial for understanding the ionization energy of the this compound and its behavior in combustion processes (Wang et al., 2006).

Gas Phase Formation

  • Research on the formation of the muoniated this compound in the gas phase explored the kinetics and mechanism of radical formation, contributing to a deeper understanding of radical chemistry in different environments (Percival et al., 2003).

Hyperfine Interactions in Supercritical CO2

  • A study of the muoniated this compound in supercritical CO2 measured hyperfine coupling constants, offering insights into the interaction between CO2 molecules and radicals. This research has implications for understanding radical behavior in different environments (Cormier et al., 2009).

Localization of Spin and Charge in Phenalenyl-based Radicals

  • Investigations into the localization of spin and charge in phenalenyl-based radicals provided a new perspective on the electronic structure of ethyl radicals. This research is significant for the development of molecular conductors and understanding radical behavior (Haddon et al., 2008).

Millimeter-Wave Spectroscopy

  • Fourier transform millimeter-wave spectroscopy was used to study the this compound, revealing detailed information about its rotational spectrum and structure. Such studies are essential for understanding the fine and hyperfine structures of radicals (Kim & Yamamoto, 2004).

Application in Chemistry Teaching

  • Ethyl bromide, closely related to the this compound, was used as a case study in chemistry teaching, highlighting the importance of research study in educational settings (Li-rong, 2010).

Photodissociation Dynamics

  • The photodissociation dynamics of the this compound were explored using velocity map imaging, providing valuable data on the behavior of radicals under different energy conditions (Steinbauer et al., 2012).

Free Radical Formation in Supercritical CO2

  • Studies on the formation of the this compound in supercritical CO2 offered insights into the effects of environmental conditions on radical behavior and reactivity (Cormier et al., 2008).

properties

IUPAC Name

ethane
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InChI

InChI=1S/C2H6/c1-2/h1-2H3
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InChI Key

OTMSDBZUPAUEDD-UHFFFAOYSA-N
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Canonical SMILES

CC
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Molecular Formula

C2H6, Array
Record name ETHANE
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Related CAS

36427-13-1
Record name Ethane, homopolymer
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DSSTOX Substance ID

DTXSID6026377
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Molecular Weight

30.07 g/mol
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Physical Description

Ethane appears as a colorless odorless gas. It is easily ignited. The vapors are heavier than air. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the liquid may cause frostbite., Ethane, refrigerated liquid appears as a colorless odorless very cold liquid. Boils at -88.6 °C. Easily ignited and a flame can flash back to the source of a leak very easily. Vapors are heavier than air. Vapors can asphyxiate by the displacement of air from enclosed spaces. Direct contact can cause frostbite. Contact of very cold liquid with water may result in vigorous or violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Pressures may build to dangerous levels if liquid gas contacts water in a closed container. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used in manufacturing other chemicals., Gas or Vapor; Liquid, Gas or Vapor, Colorless, odorless gas; [Merck Index], COLOURLESS COMPRESSED LIQUEFIED GAS. ODOURLESS WHEN PURE.
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Boiling Point

-127.5 °F at 760 mmHg (USCG, 1999), -88.6 °C, -89 °C
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Flash Point

-211 °F (USCG, 1999), -211 °F, -135 °C (-211 °F) - closed cup, Flammable gas
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Solubility

In water, 60.2 mg/L at 25 °C, 60.4 ug/mL water at 20 °C, 46 mL/100 mL alcohol at 4 °C, Very soluble in benzene, Soluble in ether, 60.2 mg/L @ 25 °C (exp), Solubility in water, ml/100ml at 20 °C: (very poor)
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Density

0.546 at -127.48 °F (USCG, 1999) - Less dense than water; will float, 1.0493 at 0 °C/4 °C (air = 1) or 1.3562 g/L; 0.446 at 0 °C/4 °C (liquid), % IN SATURATED AIR: 100 AT 25 °C, 760 MM HG; DENSITY OF AIR SATURATED WITH VAPOR: 1.04 AT 25 °C, 760 MM HG (AIR= 1)
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Vapor Density

1.04 (Air = 1), Relative vapor density (air = 1): 1.05
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Vapor Pressure

VP: 1 Pa at -183.3 °C (solid); 10 Pa at -173.2 °C; 100 Pa at -161.3 °C; 1 kPa at -145.3 °C; 10 kPa at -122.8 °C; 100 kPa at -88.8 °C, Vapor pressure, kPa at 20 °C: 3850
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Color/Form

Colorless gas

CAS RN

74-84-0, 68475-58-1, 68527-16-2, 19888-33-6
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0266
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-279.9 °F (USCG, 1999), -182.794 °C, -183 °C
Record name ETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8619
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/941
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0266
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl radical
Reactant of Route 2
Ethyl radical
Reactant of Route 3
Ethyl radical
Reactant of Route 4
Ethyl radical
Reactant of Route 5
Ethyl radical
Reactant of Route 6
Ethyl radical

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.